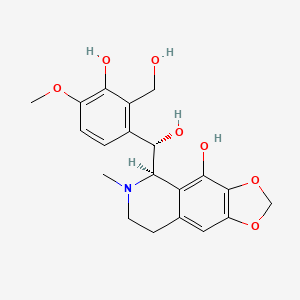
Narcotolinogendiol
Description
Narcotolinogendiol (CAS 5876-41-5) is a steroidal derivative with the molecular formula C₂₀H₂₃NO₇ and a molecular weight of 389.4 g/mol . Its structure includes a steroidal backbone conjugated with sulfate and glucuronide moieties, as evidenced by its InChIKey (YJFLKQCTMVJZLG-AEFFLSMTSA-N) and SMILES notation (OC@@H[C@H]1C2C(=C3C(=CC=2CCN1C)OCO3)O) . Key physicochemical properties include a melting point of 194–196°C, solubility in DMSO and methanol (slight), and a calculated hydrophobicity parameter (XLogP = 1.4) .
Properties
IUPAC Name |
(5R)-5-[(S)-hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7/c1-21-6-5-10-7-14-20(28-9-27-14)19(25)15(10)16(21)18(24)11-3-4-13(26-2)17(23)12(11)8-22/h3-4,7,16,18,22-25H,5-6,8-9H2,1-2H3/t16-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFLKQCTMVJZLG-AEFFLSMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)O)CO)O)O)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@H](C4=C(C(=C(C=C4)OC)O)CO)O)O)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Narcotolinogendiol involves several steps, starting from the precursor compounds. One common method includes the installation of the gramine side chain using N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group . The reaction conditions typically involve ambient temperature and the use of aqueous titanium(III) chloride solution for reductive amination reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale isolation techniques such as preparative high-performance liquid chromatography (HPLC) and salting-out assisted liquid-liquid extraction . These methods ensure the purity and yield of the compound for commercial use.
Chemical Reactions Analysis
Types of Reactions: Narcotolinogendiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are facilitated by the presence of electron-donating groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Narcotolinogendiol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of pharmaceuticals and as a reference material in analytical chemistry.
Mechanism of Action
The mechanism of action of Narcotolinogendiol involves its interaction with specific molecular targets and pathways. It is known to bind to opioid receptors, particularly the mu-opioid receptor, where it acts as an antagonist . This binding inhibits the effects of opioid agonists, thereby modulating pain perception and other physiological responses .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Property | This compound | (S)-1-Hydroxy-N-Methylcanadine |
|---|---|---|
| Core Structure | Steroid with sulfate-glucuronide | Benzylisoquinoline alkaloid |
| Molecular Formula | C₂₀H₂₃NO₇ | C₂₁H₂₃NO₅ |
| Molecular Weight | 389.4 g/mol | 377.4 g/mol |
| Hydrogen Bond Donors | 4 | 3 |
| XLogP | 1.4 | 2.1 (estimated) |
| Solubility | DMSO, methanol (slight) | Polar organic solvents |
Enzymatic Substrate Specificity
This compound shows markedly lower affinity for key enzymes in BIA pathways compared to noscapine precursors. For example:
- AT1 (Acetyltransferase): Exhibits a Km of 16.47 µM for (S)-1,13-dihydroxy-N-methylcanadine but shows minimal activity with this compound as an acetyl acceptor, indicating steric or electronic incompatibility .
Table 2: Enzyme Kinetic Parameters
Pharmacological and Industrial Potential
While BIAs like noscapine have well-documented roles as antitussive and anticancer agents, this compound’s applications are underexplored.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


